molecular formula C16H15N3OS B5071392 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide CAS No. 4109-40-4

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide

Cat. No.: B5071392
CAS No.: 4109-40-4
M. Wt: 297.4 g/mol
InChI Key: SRTGPBDVTXVGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, which have been identified as potent and selective inhibitors of key biological targets. Published research on closely related analogs demonstrates that this chemical scaffold exhibits potent inhibitory activity against JNK2 and JNK3 kinases, which are important enzymes in the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular stress responses . The 3-cyano substituent on the tetrahydrobenzothiophene core is a critical pharmacophoric feature, capable of forming a key hydrogen bond acceptor interaction with the hinge region of the ATP-binding site in kinases . Furthermore, derivatives based on the 4,5,6,7-tetrahydro-benzothiophene structure have more recently been investigated as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of autoimmune and inflammatory diseases, as well as certain cancer types . This suggests potential applications in immunology and oncology research. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its mechanism of action and potential in these and other novel biological targets.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10-4-5-12-13(8-17)16(21-14(12)7-10)19-15(20)11-3-2-6-18-9-11/h2-3,6,9-10H,4-5,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGPBDVTXVGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383109
Record name N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4109-40-4
Record name N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by cyclization reactions to form the benzothiophene core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications
Compound A (Target) C₁₇H₁₅N₃OS 309.39 3-cyano, 6-methyl benzothiophene; pyridine-3-carboxamide Kinase inhibition, GPCR modulation (research)
Compound B : 3-amino-6-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide C₂₅H₁₇F₃N₄O₃S₂ 542.55 Trifluoromethyl, benzodioxole, thieno-pyridine core Enhanced metabolic stability; antiviral research
Compound C : 3-(benzenesulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide C₂₀H₂₁N₂O₃S₂ 388.5 Benzenesulfonyl group, propanamide linker Electron-withdrawing effects; protease inhibition
Compound D : 6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₂₂H₂₄ClN₃O₃S 446.0 Acetyl group, 4-chlorophenyl cyclopentane carboxamide Improved receptor binding; CNS-targeted agents

Functional and Pharmacological Insights

Electronic and Steric Effects

  • Compound A vs.
  • Compound A vs. Compound C : Replacement of the pyridine ring in Compound A with a benzenesulfonyl group (Compound C) introduces strong electron-withdrawing effects, which may alter binding kinetics in enzymatic assays .

Binding Affinity and Selectivity

  • Compound A vs. Compound D : The 4-chlorophenyl cyclopentane moiety in Compound D adds steric bulk and hydrophobic interactions, likely improving selectivity for hydrophobic binding pockets in targets like kinases or neurotransmitter receptors .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with a cyano group and a pyridine carboxamide moiety. Its molecular formula is C16H16N2OSC_{16}H_{16}N_2OS, and it has a molecular weight of approximately 296.37 g/mol.

Structural Formula

N 3 cyano 6 methyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl pyridine 3 carboxamide\text{N 3 cyano 6 methyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl pyridine 3 carboxamide}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. Specifically, it has been evaluated for its ability to inhibit telomerase activity in various cancer cell lines.

Case Studies and Research Findings

  • Telomerase Inhibition : A study reported that the compound significantly reduced telomerase activity in A549 lung cancer cells by up to 18.1% . The selectivity of the compound for telomerase suggests potential for targeted cancer therapies.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests against 60 different cancer cell lines indicated that the compound exhibited minimal impact on cell growth, highlighting its selective action against telomerase without affecting normal cellular functions .
  • Molecular Docking Studies : Molecular dynamics simulations indicated that the compound binds effectively to the allosteric site of the telomerase enzyme, suggesting a mechanism that could be exploited for therapeutic purposes .

The proposed mechanism involves the inhibition of telomerase, an enzyme critical for maintaining telomere length in cancer cells. By targeting this enzyme, the compound can potentially limit the proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Telomerase InhibitionUp to 18.1% reduction in A549 cells
CytotoxicityMinimal growth impact across 60 cell lines
Molecular BindingEffective binding at allosteric site

Safety and Selectivity

The safety profile of this compound has been evaluated through extensive testing. The results indicate that it does not significantly affect normal cell growth, thereby suggesting a favorable selectivity index for therapeutic applications.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions requiring precise control of temperature, solvent selection (e.g., ethanol or DMF), and catalysts. For example, refluxing with piperidine as a catalyst under acidic or basic conditions can enhance cyclization efficiency. Reaction times typically range from 3–6 hours, followed by precipitation in ice-water mixtures and recrystallization for purification . Statistical experimental design (e.g., factorial or response surface methodologies) is recommended to optimize variables like molar ratios and temperature gradients, reducing trial-and-error approaches .

Q. Which analytical techniques are most robust for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming hydrogen and carbon environments, particularly in the tetrahydrobenzothiophene and pyridine moieties. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-resolution X-ray crystallography, as applied in related thieno[2,3-b]pyridine derivatives, resolves stereochemical ambiguities . Purity assessment via HPLC with UV detection is advised for batch consistency .

Q. How can researchers design experiments to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Solubility profiles in polar/non-polar solvents (e.g., DMSO, water) should be tested under controlled humidity and temperature (e.g., 4°C, 25°C, 40°C) over 1–6 months. Spectrophotometric monitoring (UV-Vis) tracks degradation products .

Advanced Research Questions

Q. What computational strategies predict reaction mechanisms and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, such as nucleophilic substitution or cycloaddition, by analyzing transition states and activation energies. Quantum chemical software (e.g., Gaussian, ORCA) evaluates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking simulations (AutoDock, Schrödinger) assess binding affinities to biological targets, guiding structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across assays) be systematically resolved?

  • Methodological Answer : Standardize assay protocols (e.g., MTT vs. ATP-based viability assays) to minimize variability. Cross-validate results using orthogonal methods:
  • In vitro : Compare enzyme inhibition (e.g., kinase assays) with cell-based proliferation tests.
  • In silico : Use molecular dynamics simulations to verify target engagement consistency.
    Statistical meta-analysis of dose-response curves identifies outliers, while batch-to-batch purity checks (HPLC-MS) rule out synthetic impurities as confounding factors .

Q. What methodologies elucidate the compound’s interactions with biological targets at the molecular level?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, k_d) for target proteins. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray crystallography of ligand-protein complexes resolves binding modes. For cellular targets, CRISPR-Cas9 knockout models validate specificity, while fluorescence polarization assays track intracellular localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.